molecular formula C19H22N4O3S B2443569 N-(3-(butylamino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide CAS No. 714226-33-2

N-(3-(butylamino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2443569
CAS No.: 714226-33-2
M. Wt: 386.47
InChI Key: LKOCBHSQIAZKIS-UHFFFAOYSA-N
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Description

N-(3-(butylamino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(butylamino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone, followed by further functionalization to introduce the butylamino and methoxybenzenesulfonamide groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-(3-(butylamino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while substitution reactions could produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of N-(3-(butylamino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(butylamino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. The presence of the butylamino group enhances its solubility and bioavailability, while the methoxybenzenesulfonamide group contributes to its potential as an enzyme inhibitor.

Properties

IUPAC Name

N-[3-(butylamino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-3-4-13-20-18-19(22-17-8-6-5-7-16(17)21-18)23-27(24,25)15-11-9-14(26-2)10-12-15/h5-12H,3-4,13H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOCBHSQIAZKIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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